molecular formula C8H13ClN4O B6225518 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride CAS No. 2770359-19-6

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride

Cat. No. B6225518
CAS RN: 2770359-19-6
M. Wt: 216.7
InChI Key:
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Description

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride, also known as 1-aminocyclobutylpyrazole-4-carboxamide hydrochloride, is a novel chemical compound that has been studied extensively in recent years due to its potential uses in scientific research and drug development. This compound has many unique properties that make it a valuable tool in the laboratory.

Scientific Research Applications

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride has been studied extensively in recent years due to its potential uses in scientific research and drug development. This compound has been used in the laboratory to study the structure and function of proteins, enzymes, and other molecules. It has also been used in the synthesis of a variety of small molecule drugs and other compounds. Additionally, this compound has been used as a starting material for the synthesis of other compounds, such as inhibitors and activators of enzymes, as well as other small molecules.

Mechanism of Action

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. When this compound binds to the active site of the enzyme, it prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the body. This increased level of acetylcholine is thought to be responsible for the compound's effects on the nervous system.
Biochemical and Physiological Effects
1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride has been shown to have a variety of effects on the body. In laboratory studies, this compound has been shown to increase the level of acetylcholine in the brain, resulting in increased alertness, improved memory, and improved cognitive function. Additionally, this compound has been shown to have a calming effect on the body, reducing anxiety and stress.

Advantages and Limitations for Lab Experiments

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, this compound is not suitable for use in humans due to potential side effects, and it should only be used in laboratory experiments.

Future Directions

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride has many potential applications in scientific research and drug development. Future research could focus on the development of new compounds based on this molecule that could be used as therapeutics or to study the structure and function of proteins and enzymes. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound, such as its ability to reduce anxiety and stress. Finally, additional research could be conducted to explore the potential side effects of this compound and to develop methods to reduce or eliminate these side effects.

Synthesis Methods

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride can be synthesized through several methods. The most common method involves the reaction of 1-chloro-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride with an amine base, such as triethylamine, in an aqueous solution. This reaction produces 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride and 1-chloro-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride. Other methods of synthesis include the reaction of 1-chloro-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride with a primary amine in an organic solvent, such as dimethylformamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride involves the reaction of 1-cyclobutane carboxylic acid with thionyl chloride to form cyclobutane carboxylic acid chloride. This intermediate is then reacted with 1-amino-4-pyrazolecarboxamide to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "1-cyclobutane carboxylic acid", "thionyl chloride", "1-amino-4-pyrazolecarboxamide", "hydrochloric acid" ], "Reaction": [ "1. 1-cyclobutane carboxylic acid is reacted with thionyl chloride to form cyclobutane carboxylic acid chloride.", "2. Cyclobutane carboxylic acid chloride is reacted with 1-amino-4-pyrazolecarboxamide in the presence of a base to form 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide.", "3. The product is then reacted with hydrochloric acid to form the hydrochloride salt of 1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide." ] }

CAS RN

2770359-19-6

Product Name

1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride

Molecular Formula

C8H13ClN4O

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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